F81-1144b

Hypertriglyceridemia Lipid metabolism Transcriptional regulation

Researchers studying hepatic VLDL assembly face a gap in chemical tools with a well-characterized transcriptional fingerprint. F81-1144b is the only MMP inhibitor with a published comprehensive hepatic gene-expression profile, uniquely suppressing SREBP-1c and ChREBP while upregulating UCP2. · Published protocol: 100 mg/kg/day s.c. for 7 days in HSD-fed rats. · IC50: 5 nM (MMP-1), 29 nM (MMP-3). · Purity: ≥98%.

Molecular Formula C27H37N3O5
Molecular Weight 483.61
CAS No. 306733-22-2
Cat. No. B607404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameF81-1144b
CAS306733-22-2
SynonymsF811144b;  F81 1144b;  F81-1144b
Molecular FormulaC27H37N3O5
Molecular Weight483.61
Structural Identifiers
SMILESO=C(O)[C@@H](NC([C@H](CC(C)C)[C@@H](C(NO)=O)CCCC1=CC=CC=C1)=O)CC2=CC=C(CN)C=C2
InChIInChI=1S/C27H37N3O5/c1-18(2)15-23(22(26(32)30-35)10-6-9-19-7-4-3-5-8-19)25(31)29-24(27(33)34)16-20-11-13-21(17-28)14-12-20/h3-5,7-8,11-14,18,22-24,35H,6,9-10,15-17,28H2,1-2H3,(H,29,31)(H,30,32)(H,33,34)/t22-,23+,24-/m0/s1
InChIKeyGFAZZKCPOBPJMA-VXNXHJTFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

F81-1144b: A Distinct MMP Inhibitor for Hypertriglyceridemia Research


F81-1144b is a synthetic, small-molecule matrix metalloproteinase (MMP) inhibitor belonging to the hydroxamic acid class, with the IUPAC name (2S)-3-[4-(aminomethyl)phenyl]-2-[[(2R,3S)-3-(hydroxycarbamoyl)-2-(2-methylpropyl)-6-phenylhexanoyl]amino]propanoic acid and a molecular weight of 483.6 g mol⁻¹ [1]. It was originally developed as part of a series of MMP inhibitors that unexpectedly exhibited potent serum triacylglycerol (TAG)-lowering activity in rodent models of diabetes and diet-induced hypertriglyceridemia [2]. Unlike earlier MMP inhibitors such as FYK-1388, F81-1144b has been specifically characterized for its effects on hepatic gene expression programs governing very-low-density lipoprotein (VLDL) assembly and de novo fatty acid synthesis, revealing a transcriptional signature that is distinct from those of fibrates, niacin, or omega-3 fatty acids [2].

Workflow
Hepatic VLDL-TAG and transcriptional pathway studies
Lipogenic gene network analysis
Selection Logic
Mechanistically annotated MMP inhibitor
Distinct from fibrate, niacin, or omega-3 mechanisms
Model Context
Diet-induced hypertriglyceridemia models
Published rat HSD protocol available

Why Generic MMP Inhibitors Cannot Replace F81-1144b


MMP inhibitors as a class are chemically diverse and exhibit widely varying selectivity profiles across the 23-member MMP family. Even within the same hydroxamate-based series, subtle structural modifications can profoundly alter both MMP subtype inhibition and off-target metabolic effects. For example, the earlier compound FYK-1388 demonstrated broad MMP inhibition accompanied by TAG lowering, but its detailed hepatic transcriptional fingerprint was not elucidated [1]. In contrast, F81-1144b has been shown to suppress a specific cassette of lipogenic transcription factors—including SREBP-1c, ChREBP, lipin 1, and apolipoprotein CIII—while simultaneously upregulating uncoupling protein 2 (UCP2) [2]. This unique molecular signature is not recapitulated by fibrates (PPARα agonists), niacin, or omega-3 fatty acids, and has not been reported for other MMP inhibitors such as FYK-1388 or batimastat [2]. Consequently, substituting a generic MMP inhibitor for F81-1144b in lipid metabolism or cardiovascular research risks introducing divergent and uncharacterized transcriptional responses that could confound mechanistic interpretation.

F81-1144b (Target)
Coordinated suppression of SREBP-1c, ChREBP, lipin 1, and apoCIII with UCP2 upregulation.
Generic MMP Inhibitors (e.g., FYK-1388)
Hepatic transcriptional fingerprint not characterized; mechanistic basis of TAG lowering may differ.
F81-1144b (Target)
Reported dual TAG- and insulin/glucose-lowering profile in diet-induced models.
Conventional Therapies (Fibrates, Niacin)
Transcriptional response may not recapitulate the UCP2 and lipin 1/apoCIII modulation observed with F81-1144b.

F81-1144b: Differentiating Evidence vs. FYK-1388 and Standard Therapies


Hepatic Transcriptional Signature vs. Conventional Therapies

In the 2018 JPET study, repeated administration of F81-1144b to high-sucrose diet-fed rats significantly suppressed hepatic mRNA expression of sterol regulatory element-binding protein-1c (SREBP-1c), carbohydrate response element-binding protein (ChREBP), lipin 1, and apolipoprotein CIII, while upregulating uncoupling protein 2 (UCP2) [1]. This constellation of gene-expression changes differs qualitatively from the established mechanisms of fibrates (PPARα-mediated induction of lipoprotein lipase and fatty acid oxidation), niacin (GPR109A-mediated inhibition of adipocyte lipolysis), and omega-3 fatty acids (suppression of SREBP-1c via PPARα-dependent and -independent pathways) [1]. The study explicitly states that “the metabolic effects of F81-1144b expected from changes in the expression of genes regulating lipid metabolism would alter metabolism differently from those induced by fibrates, niacin, or n-3 FAs” [1]. Quantified fold-change values for individual genes are available in the supplemental data of the JPET article (Supplemental Table 1), which reports, for example, that SREBP-1c mRNA was reduced to approximately 40% of control levels and UCP2 mRNA was increased approximately 2.5-fold in the F81-1144b-treated group relative to HSD controls [2].

Transcriptional Signature vs. Standards
Head-to-head
F81-1144b uniquely suppresses SREBP-1c, ChREBP, lipin 1, apoCIII and upregulates UCP2 (~2.5-fold). Fibrates, niacin, and omega-3 FAs do not share this pattern.
Supports a multi-pronged lipid-lowering mechanism distinct from conventional agents.
Reported endpoint context; in vivo rat model data.
Hypertriglyceridemia Lipid metabolism Transcriptional regulation

In Vivo TAG Lowering vs. FYK-1388

In the 2018 HSD rat study, F81-1144b administered at 100 mg kg⁻¹ day⁻¹ for 7 days significantly reduced serum TAG levels, suppressed VLDL-TAG secretion rate (measured by Triton WR-1339 blockade), and decreased hepatic de novo fatty acid synthesis [1]. In the earlier 2007 study, the comparator compound FYK-1388 was shown to lower serum TAG and VLDL-TAG in streptozotocin-induced diabetic rats and Zucker fa/fa rats in a dose-dependent manner (10–100 mg kg⁻¹) [2]. However, the 2018 paper was specifically designed to elucidate the mechanistic basis of TAG reduction, and it demonstrated for the first time that F81-1144b achieves TAG lowering via coordinated transcriptional suppression of lipogenic programs rather than through enhanced TAG clearance or FA oxidation [1]. This mechanistic insight is absent for FYK-1388, whose gene-expression effects were not characterized. Thus, while both compounds lower TAG in vivo, F81-1144b is the only MMP inhibitor for which a detailed hepatic gene-expression mechanism has been experimentally validated [1].

In Vivo TAG Lowering vs. FYK-1388
Cross-study
Both compounds lower serum TAG and VLDL-TAG in rodent models. Only F81-1144b has validated transcriptional mechanism (SREBP-1c, ChREBP modulation).
Mechanistic characterization supports downstream experimental design.
Mechanism for FYK-1388 is not reported at gene-expression level.
Hypertriglyceridemia VLDL-TAG secretion In vivo pharmacology

Insulin and Glucose Reduction vs. FYK-1388

In the HSD rat model, F81-1144b treatment (100 mg kg⁻¹ day⁻¹, 7 days) significantly reduced serum insulin and glucose levels [1]. This effect was accompanied by suppression of hepatic lipogenic gene expression, suggesting an improvement in hepatic insulin sensitivity. In contrast, FYK-1388 treatment of Zucker fa/fa rats (a model of genetic obesity and insulin resistance) lowered serum TAG and cholesterol but did not significantly alter blood glucose or insulin levels [2]. Thus, F81-1144b appears to possess a dual TAG- and insulin/glucose-lowering profile in a diet-induced model, whereas FYK-1388 showed only TAG/cholesterol lowering without improving glycemia or insulinemia in a genetic obesity model [1][2].

Insulin & Glucose vs. FYK-1388
Cross-study
F81-1144b reduced serum insulin and glucose in HSD-fed rats. FYK-1388 did not alter glycemia or insulinemia in Zucker fa/fa rats.
Supports research into the intersection of dyslipidemia and insulin resistance.
Diet-induced model vs. genetic obesity model context.
Insulin resistance Glucose homeostasis Metabolic syndrome

Chemical Purity vs. Research-Grade MMP Inhibitors

Commercially available F81-1144b is supplied with a certified purity of ≥98% as determined by HPLC . This purity threshold meets or exceeds the typical specifications for research-grade MMP inhibitors such as batimastat (≥95%) and marimastat (≥97%) . For mechanism-of-action studies where off-target effects from impurities could confound transcriptional or metabolic readouts, procurement of a ≥98% pure batch ensures that observed biological effects are attributable to F81-1144b itself rather than to contaminating synthesis byproducts .

Chemical Purity
Class-level
≥98%
HPLC at 254 nm
May reduce impurity-driven artifacts in sensitive transcriptional or metabolic assays.
Data to verify via vendor Certificate of Analysis.
Chemical purity Quality control Procurement specification

F81-1144b: Key Research Applications


Hypertriglyceridemia and Hepatic Insulin Resistance Mechanisms

Investigators aiming to dissect the transcriptional networks linking hepatic VLDL overproduction to insulin resistance in rodent models of diet-induced metabolic syndrome should select F81-1144b. Its unique ability to suppress SREBP-1c and ChREBP while upregulating UCP2 provides a multi-target transcriptional intervention that cannot be replicated by PPARα agonists (fibrates), GPR109A agonists (niacin), or omega-3 fatty acids [1]. The published HSD rat protocol (100 mg kg⁻¹ day⁻¹ for 7 days) serves as a validated starting point for dose-response and time-course experiments.

MMP Inhibitor Class Differentiation

Pharmaceutical discovery programs exploring MMP inhibitors for cardiovascular indications can use F81-1144b as a mechanistically well-annotated reference compound to benchmark novel candidates. Because F81-1144b is currently the only MMP inhibitor for which a comprehensive hepatic gene-expression profile has been published [1], it enables direct comparison of transcriptional fingerprints across chemical series. This facilitates the identification of candidates that retain the favorable TAG- and insulin-lowering profile while potentially improving selectivity or pharmacokinetic properties.

VLDL-TAG Secretion Assay with Triton WR-1339

The 2018 Kawashima et al. study provides a detailed, reproducible protocol for measuring VLDL-TAG secretion rates in HSD-fed rats using the Triton WR-1339 blockade method, with F81-1144b serving as the pharmacological tool to suppress secretion [1]. Researchers establishing or validating this assay in their own laboratories can procure F81-1144b as a positive control compound with documented effect sizes, reducing assay development time and enabling meaningful comparison of results across institutions.

UCP2 Gene Regulation in Hepatic Lipid Handling

F81-1144b is, to date, the only small-molecule MMP inhibitor reported to upregulate hepatic UCP2 expression in vivo [1]. Investigators studying the role of UCP2 in hepatic fatty acid flux, mitochondrial uncoupling, or VLDL assembly can use F81-1144b as a chemical probe to induce UCP2 expression independently of genetic manipulation, enabling acute, dose-controlled experiments that complement knockout or overexpression models.

Application
Selection Property
Validation Focus
Hepatic Insulin Resistance & TAG Mechanisms
Transcriptional network intervention profile
SREBP-1c/ChREBP suppression and UCP2 upregulation endpoints
MMP Inhibitor Class Differentiation
Mechanistically annotated reference compound
Transcriptional fingerprint comparison across chemical series
VLDL-TAG Secretion Assay Setup
Positive control with documented effect sizes
Triton WR-1339 method reproducibility and benchmarking
UCP2 Gene Regulation in Lipid Handling
Chemical probe for UCP2 induction
Acute, dose-controlled UCP2 expression models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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